molecular formula C20H14N2O5S B1210036 3-Hydroxy-4-((2-hydroxynaphthyl)azo)naphthalene-1-sulphonic acid CAS No. 2538-79-6

3-Hydroxy-4-((2-hydroxynaphthyl)azo)naphthalene-1-sulphonic acid

Cat. No. B1210036
Key on ui cas rn: 2538-79-6
M. Wt: 394.4 g/mol
InChI Key: ZMLWOOMWRCRLCH-UHFFFAOYSA-N
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Patent
US06670387B1

Procedure details

To a stirring solution of 1-diazo-2-naphthol-4-sulfonic acid (1.49 g, 5.95 mmol) and 2-naphthol (0.858 g, 5.95 mmol) in water (20 mL), sodium bicarbonate (1.50 g, 17.85 mmol) was added slowly. The resulting solution was heated at 60° C. with stirring overnight. The solution was cooled to room temperature, and was adjusted to pH=1 with 3 N hydrochloride solution. The purple precipitate was isolated by filtration and washed with water to provide the title compound (1.35 g, 58%) MS(ES) m/z 393 [M−H].
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
0.858 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[C:7]([S:14]([OH:17])(=[O:16])=[O:15])=[CH:8][CH:9]([OH:13])[C:10](=[N+:11]=[N-:12])[C:4]2=[CH:3][CH:2]=1.[CH:18]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH:21]=[CH:20][C:19]=1[OH:28].C(=O)(O)[O-].[Na+].Cl>O>[OH:13][C:9]1[CH:8]=[C:7]([S:14]([OH:17])(=[O:15])=[O:16])[C:5]2[C:4]([C:10]=1[N:11]=[N:12][C:18]1[C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[CH:21]=[CH:20][C:19]=1[OH:28])=[CH:3][CH:2]=[CH:1][CH:6]=2 |f:2.3|

Inputs

Step One
Name
Quantity
1.49 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=CC(C2=[N+]=[N-])O)S(=O)(=O)O
Name
Quantity
0.858 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Name
Quantity
1.5 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The purple precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC=1C=C(C2=CC=CC=C2C1N=NC1=C(C=CC2=CC=CC=C12)O)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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